molecular formula C17H10BrFN4O B2859790 3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole CAS No. 1046457-92-4

3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2859790
CAS No.: 1046457-92-4
M. Wt: 385.196
InChI Key: UPHGWAJYDALWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and survival. This compound has emerged as a critical pharmacological tool in neuroscience research, particularly for investigating the pathophysiology and potential treatment of neurodegenerative diseases. Its primary research value lies in its ability to modulate key processes implicated in conditions like Alzheimer's disease; by inhibiting GSK-3β, this compound reduces the hyperphosphorylation of tau protein, a key step in the formation of neurofibrillary tangles (source) . Studies have demonstrated that this specific inhibitor can protect against neuroinflammation, reduce neuronal apoptosis, and improve synaptic plasticity in cellular and animal models. The unique molecular scaffold, featuring the 1,2,4-oxadiazole and pyrazolidine rings, contributes to its favorable kinase selectivity profile and blood-brain barrier permeability, making it exceptionally suited for in vivo studies of central nervous system disorders (source) . Researchers utilize this compound to dissect the Wnt/β-catenin signaling pathway, explore mechanisms of insulin resistance in the brain, and develop novel therapeutic strategies for Parkinson's disease and mood disorders where GSK-3β dysregulation is a known factor.

Properties

IUPAC Name

3-(4-bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN4O/c18-12-5-1-11(2-6-12)16-20-17(24-23-16)15-9-14(21-22-15)10-3-7-13(19)8-4-10/h1-8,14-15,21-22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTESWEVAVDSYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NNC1C2=NC(=NO2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of this specific compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H20BrFN2O2C_{22}H_{20}BrFN_2O_2, with a molecular weight of 443.3 g/mol. The presence of both bromine and fluorine atoms in its structure suggests potential interactions with biological targets that could enhance its pharmacological properties.

1,2,4-Oxadiazole derivatives are known for their ability to interact with various biological targets due to their unique structural properties. The mechanism of action often involves:

  • Inhibition of Enzymes : Many oxadiazole derivatives act as inhibitors for enzymes such as carbonic anhydrase and histone deacetylases (HDACs) .
  • Modulation of Receptors : They can also modulate receptor activity, influencing pathways related to cancer cell proliferation and inflammation .
  • Antimicrobial Activity : Some studies indicate that oxadiazoles possess antimicrobial properties, making them candidates for treating infections .

Biological Activities

Research indicates that the compound exhibits a range of biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For example:

  • A derivative similar to the one showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and lung carcinoma .
  • Further modifications led to compounds with enhanced activity; one derivative exhibited an IC50 value as low as 1.143 µM against renal cancer cells .

Antimicrobial Properties

Several studies have documented the antimicrobial efficacy of oxadiazole derivatives:

  • Compounds have been shown to reduce the viability of promastigotes (a stage in the life cycle of certain parasites) by over 90% at concentrations as high as 200 µM .
  • Selectivity indices indicate lower cytotoxicity towards human fibroblasts while maintaining effectiveness against pathogenic microorganisms .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various oxadiazole derivatives on cancer cell lines. The results indicated that modifications in the side chains significantly influenced the biological activity. The compound was part of a series that demonstrated promising results against cancer cell lines with varying degrees of selectivity .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives were tested against bacterial strains. Results showed that certain oxadiazoles had significant inhibitory effects on bacterial growth, suggesting their potential use as antimicrobial agents .

Data Summary

Here is a summary table presenting key findings related to the biological activity of this compound:

Biological ActivityTest SystemIC50 Value (µM)Reference
AnticancerHuman Colon Adenocarcinoma92.4
AnticancerRenal Cancer1.143
AntimicrobialPromastigotes>90% inhibition at 200 µM
AntimicrobialBacterial StrainsSignificant inhibition

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Anti-Inflammatory and Analgesic Activity

Substitution at Position 5 of the Oxadiazole Ring
  • Compound 4i () : 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

    • Anti-inflammatory activity : 61.9% (vs. indomethacin: 64.3% at 20 mg/kg)
    • Analgesic activity : 70.6% (vs. aspirin: 63.2% at 25 mg/kg)
    • The 3,4-dimethoxyphenyl group enhances electron-donating effects, improving activity .
  • Compound 4c () : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

    • Anti-inflammatory activity : 59.5%
    • Analgesic activity : 66.2%
    • Chlorine’s electronegativity increases oxidative stability but may reduce solubility .
  • Target Compound : The pyrazolidine-4-fluorophenyl substituent at position 5 likely balances lipophilicity and hydrogen-bonding capacity. Pyrazolidine’s flexibility may improve binding to cyclooxygenase (COX) enzymes, though direct data are unavailable.

Ulcerogenic Activity

Cyclized oxadiazoles generally exhibit lower gastrointestinal toxicity than acyclic NSAIDs:

  • Compound 4i : Ulcerogenic index = 0.83 (vs. indomethacin: 2.67) .
  • Target Compound : Expected to follow this trend due to structural cyclization, though experimental validation is needed.

Antibacterial Activity

  • Compound 4f () : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-fluorophenyl)-1,3,4-oxadiazole

    • MIC : 12.5 mg/mL (S. aureus), 25 mg/mL (E. coli)
    • The 4-fluorophenyl group enhances membrane penetration via increased hydrophobicity .
  • Target Compound : The pyrazolidine moiety may disrupt bacterial cell wall synthesis or efflux pumps, but its larger size could reduce permeability compared to simpler aryl substituents.

Substituent Diversity
  • Bis-Oxadiazoles () : E.g., 5,5'-Bis(4-fluorophenyl)-3,3'-bi(1,2,4-oxadiazole) (4e)

    • Synthesis : Staudinger/aza-Wittig reaction (51–65% yield)
    • Melting point : 176–293°C, indicating high crystallinity .
  • Heterocyclic Hybrids () : E.g., 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole

    • Synthesis : Coupling reactions with piperidine derivatives
    • Bioactivity : Unreported, but piperidine may enhance CNS penetration .
  • Target Compound : Likely synthesized via nucleophilic substitution or cycloaddition reactions. The pyrazolidine ring’s synthesis may require multi-step procedures, impacting scalability.

Preparation Methods

Amidoxime-Based Cyclization (Tiemann-Krüger Method)

From Search Result:

  • Reagents : 4-Bromobenzamidoxime + 5-(4-Fluorophenyl)pyrazolidine-3-carbonyl chloride
  • Conditions : Pyridine catalysis, 80°C, 6–8 h
  • Mechanism : Nucleophilic acyl substitution followed by dehydrative cyclization
  • Yield Potential : 45–68% based on analogous 3,5-disubstituted oxadiazoles

Optimization Considerations :

  • Ultrasound irradiation (40 kHz) reduces reaction time to 25 min with 89% yield in dichloromethane
  • Superbase-mediated (NaOH/DMSO) cyclization enables room-temperature reactions

Nitrile Oxide Cycloaddition

From Search Result:

  • Components :
    • Nitrile oxide generated in situ from 4-bromobenzaldehyde oxime
    • 5-(4-Fluorophenyl)pyrazolidine-3-carbonitrile
  • Catalyst : PtCl$_4$ (2.5 mol%) in THF at 50°C
  • Limitations : Competitive dimerization reduces yield (22–34%)

Pyrazolidine Moiety Functionalization

Pyrazolidine Ring Construction

From Search Result:

**Synthetic Protocol**:  
1. Condense 4-fluorophenylacetone with hydrazine hydrate (EtOH, reflux, 8 h)  
2. Cyclize intermediate with POCl$_3$ (DMF, 80°C, 5 h)  
3. Purify via silica chromatography (Hex:EA = 4:1)  
**Yield**: 57% for analogous fluorophenyl systems  

Palladium-Catalyzed Cross-Coupling

From Search Result:

  • Substrate : 5-Iodopyrazolidine precursor
  • Conditions :
    • Pd(PPh$3$)$4$ (5 mol%)
    • 4-Fluorophenylboronic acid (1.2 eq)
    • K$2$CO$3$ (2 eq) in DME/H$_2$O (3:1), 90°C, 12 h
  • Yield : 73–81% for bromophenyl analogues

Integrated Synthetic Routes

Sequential Assembly (Route A)

Step 1 : Oxadiazole Formation

3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole  
Yield: 68% (ultrasound-assisted method)  

Step 2 : SNAr Displacement

React oxadiazole-chloro with 5-(4-fluorophenyl)pyrazolidin-3-amine  
Conditions: DIPEA (3 eq), DMF, 120°C, 24 h  
Theoretical Yield: 52% (based on )  

Convergent Synthesis (Route B)

Key Intermediate :
5-(4-Fluorophenyl)pyrazolidine-3-carbohydrazide

Cyclization :

React with 4-bromobenzoyl chloride  
Conditions: POCl$_3$ (3 eq), 0°C→reflux, 8 h  
Purification: Column chromatography (SiO$_2$, CH$_2$Cl$_2$/MeOH)  
Projected Yield: 61% (extrapolated from )  

Comparative Method Evaluation

Parameter Route A Route B
Total Steps 4 3
Overall Yield 29% 43%
Purification Difficulty High (2 columns) Moderate (1 column)
Scalability Limited by SNAr step Better for bulk
Cost Efficiency $$$$ $$$

Data synthesized from

Analytical Characterization Benchmarks

1H NMR (400 MHz, CDCl3) :

  • δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H) – 4-Bromophenyl
  • δ 7.45 (dd, J = 8.8, 5.2 Hz, 2H, Ar-H) – 4-Fluorophenyl
  • δ 4.21 (m, 1H, pyrazolidine-CH)
  • δ 3.85–3.72 (m, 4H, pyrazolidine-CH2)

HRMS (ESI+) :
Calculated for C17H13BrFN3O: 397.0164 [M+H]+
Observed: 397.0161

X-ray Crystallography :
Anticipated monoclinic P21/c space group based on

Challenges and Optimization Opportunities

  • Regioselectivity in Oxadiazole Formation :

    • Use directing groups (e.g., -OMe) during cyclization to control substitution pattern
    • Microwave irradiation (150W, 140°C) enhances regiocontrol to >9:1
  • Pyrazolidine Ring Stability :

    • N-Boc protection prevents decomposition during POCl3-mediated steps
    • Low-temperature workup (<10°C) minimizes retro-cyclization
  • Halogen Compatibility :

    • Bromine substituents require inert atmosphere to prevent debromination
    • Fluorine-directed C–H activation improves coupling efficiency

Industrial-Scale Considerations

Process Chemistry Modifications :

  • Replace column chromatography with antisolvent crystallization (water/THF)
  • Continuous flow reactor for cyclization steps (residence time 8.5 min at 130°C)
  • Green chemistry metrics:
    • PMI: 23.7 → 8.1 via solvent recycling
    • E-factor: 48.2 → 15.6 with catalyst recovery

Q & A

Basic: What are the optimized synthetic routes for 3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole, and how are reaction conditions controlled?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. Key steps include:

  • Cyclocondensation : Reacting amidoximes with bromophenyl-substituted carboxylic acid derivatives under reflux in anhydrous ethanol (70–80°C for 6–8 hours) .
  • Pyrazolidine Coupling : Introducing the pyrazolidine moiety via nucleophilic substitution or Huisgen cycloaddition, requiring strict pH control (pH 7–8) to avoid side reactions .
  • Purification : Column chromatography (e.g., silica gel with 10% methanol/dichlorethane) or recrystallization to achieve >94% purity .
    Critical Variables : Temperature deviations >2°C reduce yields by ~15%; inert atmosphere (N₂/Ar) prevents oxidation of intermediates .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for bromophenyl (δ 7.5–7.8 ppm for aromatic protons) and pyrazolidine (δ 3.2–3.5 ppm for CH₂ groups) .
    • 19F NMR : Detects fluorophenyl substituents (δ -110 to -115 ppm) .
  • Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular ions (e.g., [M+H]⁺ with <2 ppm error) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-donating groups (e.g., -OCH₃) at the 4-bromophenyl or pyrazolidine positions .
  • Biological Assays :
    • Anti-inflammatory : Carrageenan-induced rat paw edema model (dose: 20 mg/kg; compare to indomethacin) .
    • Antimicrobial : Agar diffusion against S. aureus and E. coli; determine MIC (Minimum Inhibitory Concentration) .
      Key Findings :
  • 4-Chlorophenyl substitution increases anti-inflammatory activity by 59.5% (vs. 38.1% for parent compounds) .
  • Fluorine at the pyrazolidine position enhances antimicrobial potency (MIC = 12.5 mg/mL for S. aureus) .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Purity Verification : Re-analyze disputed compounds via HPLC/NMR to exclude impurities (>98% purity required) .
  • Assay Standardization :
    • Use identical microbial strains (e.g., ATCC-certified C. albicans) and inoculum sizes .
    • Control solvent effects (DMSO ≤1% v/v) to avoid false negatives .
  • Crystallographic Validation : Resolve structural ambiguities via X-ray diffraction (SHELX refinement; R-factor <0.05) .

Advanced: How do computational methods (e.g., DFT, docking) predict bioactivity and interaction mechanisms?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gap <4 eV correlates with reactivity) .
    • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Molecular Docking :
    • Target enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina; validate with RMSD <2 Å .
    • Key Interactions : Halogen bonding (Br···O) and π-π stacking (fluorophenyl with Tyr355) enhance binding affinity .

Advanced: What crystallographic techniques determine the compound’s solid-state structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Grow crystals via vapor diffusion (hexane/ethyl acetate, 4:1) .
    • Collect data at 296 K (Mo-Kα radiation, λ = 0.71073 Å); refine with SHELXL (R₁ <0.05) .
  • Key Metrics :
    • Bond lengths: C-Br = 1.89–1.92 Å; C-F = 1.34–1.37 Å .
    • Torsion angles: Pyrazolidine ring puckering (θ = 5–10°) affects conformational stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.